2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate
Description
2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of fluorine atoms, a cyano group, and a carboxylate ester group, making it a unique and versatile molecule in various chemical applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N2O2/c1-5-7(2-6(3-15)16-5)8(17)18-4-10(13,14)9(11)12/h2,9,16H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUNCRDTKOBMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C#N)C(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,2,3,3-tetrafluoropropyl bromide with 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of 5-amino-2-methyl-1H-pyrrole-3-carboxylate.
Hydrolysis: Formation of 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid.
Scientific Research Applications
2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluoropropyl 5-cyano-1H-pyrrole-3-carboxylate: Similar structure but lacks the methyl group at the 2-position.
2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxamide: Similar structure but contains an amide group instead of an ester group.
Uniqueness
2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of fluorine atoms, a cyano group, and a carboxylate ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
